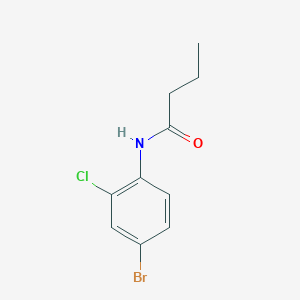
2beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid, commonly known as UDCA (Ursodeoxycholic Acid), is a bile acid that is naturally produced in humans and bears. It has been used for centuries to treat various liver diseases. UDCA has gained significant attention in the scientific community due to its potential therapeutic benefits in treating various diseases.
科学的研究の応用
Synthesis and Biochemical Studies
Synthesis for Bile Acid Biosynthesis Study : Kurosawa et al. (2001) synthesized CoA esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids to study side chain cleavage in bile acid biosynthesis, providing insights into the metabolic pathways of similar bile acids (Kurosawa et al., 2001).
Exploration of Supramolecular Structures : Bertolasi et al. (2005) examined the crystal structures of several oxo-cholic acids to understand their molecular aggregations, highlighting how different structures can influence biological functions (Bertolasi et al., 2005).
Synthesis of Stereiosomeric Bile Acids : Iida et al. (2002) synthesized epimeric trihydroxy-5beta-cholan-24-oic acids, demonstrating the chemical diversity and potential for bioactive derivatives of bile acids (Iida et al., 2002).
Biological Functions and Applications
Novel Bile Acid Identification : Kakiyama et al. (2006) identified a novel bile acid in certain birds, broadening our understanding of bile acid diversity in different species (Kakiyama et al., 2006).
Bile Acid Metabolism and Identification : G. Kakiyama et al. (2004) developed methods for synthesizing potential primary bile acids in vertebrates, facilitating identification and study of unknown bile acids in animal species (G. Kakiyama et al., 2004).
Electrochemical Oxidation Studies : Medici et al. (2001) explored regioselectivity in the electrochemical oxidation of cholic acid, revealing pathways for synthesizing specific bile acid derivatives (Medici et al., 2001).
Bile Acid CoA Esters Measurement : Gan-Schreier et al. (2005) presented a novel method for measuring bile acid CoA esters, contributing to our understanding of bile acid biosynthesis and related disorders (Gan-Schreier et al., 2005).
Novel Bile Acids in Animals : Bi et al. (2009) isolated new bile acids from bear bile powder and goose bile, adding to the compendium of known bile acid structures (Bi et al., 2009).
Combinatorial Biocatalysis for Bile Acid Derivatives : Secundo et al. (2003) used a combinatorial biocatalytic approach to create a library of bile acid derivatives, showcasing the potential for generating diverse bioactive compounds (Secundo et al., 2003).
Blood-Brain Barrier Permeation Study : Mikov et al. (2004) investigated the efficacy of a cholanate derivative as a blood-brain barrier permeator, indicating potential therapeutic applications (Mikov et al., 2004).
Synthesis of Bile Acid Derivatives : Masterson et al. (2003) described a new method for preparing specific bile acid derivatives, contributing to synthetic strategies in bile acid chemistry (Masterson et al., 2003).
Anti-Inflammatory and Anti-Tumorigenic Properties : Yasukawa et al. (2009) reported on the anti-inflammatory and tumorigenic inhibitory activities of certain bile acids, suggesting potential medicinal applications (Yasukawa et al., 2009).
Biotransformation Studies with Aspergillus niger : Al-Aboudi et al. (2009) conducted biotransformation experiments with Aspergillus niger, leading to the discovery of novel bile acid derivatives (Al-Aboudi et al., 2009).
7alpha-OH Epimerisation by Xanthomonas maltophilia : Medici et al. (2002) described microbial 7alpha-OH epimerisation of bile acids, unveiling biocatalytic processes for altering bile acid structures (Medici et al., 2002).
特性
CAS番号 |
133565-87-4 |
|---|---|
製品名 |
2beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid |
分子式 |
C24H40O5 |
分子量 |
408.6 g/mol |
IUPAC名 |
(4R)-4-[(2S,3S,5R,7R,8R,9S,10S,13R,14S,17R)-2,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)15-5-6-16-22-17(8-9-23(15,16)2)24(3)12-20(27)18(25)10-14(24)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16+,17+,18+,19-,20+,22+,23-,24+/m1/s1 |
InChIキー |
NVTDAUYTNRUBQY-QCICEKRZSA-N |
異性体SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CC(C(C4)O)O)C)O)C |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CC(C(C4)O)O)C)O)C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)


![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)
![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)


